2-(2-methoxy-5-methylphenyl)-1H-indole
CAS No.: 58697-64-6
Cat. No.: VC6575153
Molecular Formula: C16H15NO
Molecular Weight: 237.302
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 58697-64-6 |
---|---|
Molecular Formula | C16H15NO |
Molecular Weight | 237.302 |
IUPAC Name | 2-(2-methoxy-5-methylphenyl)-1H-indole |
Standard InChI | InChI=1S/C16H15NO/c1-11-7-8-16(18-2)13(9-11)15-10-12-5-3-4-6-14(12)17-15/h3-10,17H,1-2H3 |
Standard InChI Key | IIKGIENOMFAECG-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)OC)C2=CC3=CC=CC=C3N2 |
Introduction
Chemical Identity and Structural Analysis
Molecular Properties
2-(2-Methoxy-5-methylphenyl)-1H-indole belongs to the indole alkaloid family, featuring a bicyclic structure with a benzene ring fused to a pyrrole ring. Key molecular properties include:
The methoxy (-OCH₃) and methyl (-CH₃) groups at the phenyl ring enhance lipophilicity, facilitating membrane permeability in biological systems .
Synthetic Methodologies
Fischer Indole Synthesis
The most widely reported route involves the Fischer indole synthesis, a cyclization reaction between phenylhydrazine derivatives and ketones under acidic conditions . For example:
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Step 1: Condensation of 2-methoxy-5-methylacetophenone with phenylhydrazine to form a phenylhydrazone intermediate.
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Step 2: Cyclization catalyzed by HCl or H₂SO₄ at 80–100°C, yielding the indole core .
This method achieves moderate yields (50–65%) but requires optimization to minimize byproducts like regioisomers .
Palladium-Catalyzed Cross-Coupling
Industrial-scale synthesis employs palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the methoxy-methylphenyl group to preformed indole scaffolds. Key advantages include:
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Higher regioselectivity (>90% purity).
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Scalability via continuous flow reactors.
Biological Activity and Mechanisms
Antimicrobial Properties
Studies on structurally analogous indoles reveal potent activity against drug-resistant pathogens:
Mechanistically, these compounds disrupt bacterial efflux pumps (e.g., NorA in MRSA), synergizing with tetracyclines to reduce MIC values by 4–8 fold . Molecular docking simulations suggest interactions with NorA’s active site residues (e.g., Phe-136, Gly-137) .
Industrial and Pharmacological Applications
Dye and Pigment Synthesis
The compound’s conjugated π-system enables applications in organic semiconductors and dyes. For example:
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Electron-Withdrawing Groups: Nitro or carbonyl substitutions enhance light absorption for photovoltaic materials .
Drug Development
As a scaffold for CNS-targeted therapies, its lipophilicity and low polar surface area (<30 Ų) favor blood-brain barrier penetration . Preclinical studies highlight:
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